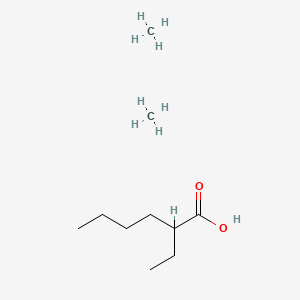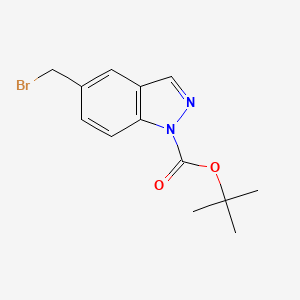![molecular formula C26H24N2O5S B12336870 Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate is a complex organic compound that features a biphenyl core with various functional groups attached
Preparation Methods
The synthesis of Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a one-pot multicomponent reaction involving substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate using an organocatalyst like DABCO in an aqueous medium.
Attachment of the Phenylsulfonamido Group: This step involves the sulfonation of aniline derivatives followed by coupling with the isoxazole ring.
Formation of the Biphenyl Core: This can be synthesized through Suzuki coupling reactions involving aryl halides and boronic acids.
Esterification: The final step involves the esterification of the biphenyl derivative with ethyl acetate under acidic conditions.
Chemical Reactions Analysis
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Pharmaceuticals: The compound’s structural features make it a candidate for drug development, particularly for its potential antibacterial and antioxidant properties.
Materials Science: Its unique structure allows it to be used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Cellular Pathways: It can modulate cellular pathways by interacting with receptors or signaling molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Ethyl 2-(4’-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetate can be compared with other similar compounds:
Isoxazole Derivatives: Compounds like 3-methyl-4-(phenylsulfonamido)isoxazole share similar structural features but may differ in their biological activities and applications.
Biphenyl Derivatives: Compounds such as biphenyl-4-yl acetate have a similar biphenyl core but lack the additional functional groups, making them less versatile in certain applications.
Properties
Molecular Formula |
C26H24N2O5S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
ethyl 2-[4-[4-[4-(benzenesulfonamido)-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetate |
InChI |
InChI=1S/C26H24N2O5S/c1-3-32-24(29)17-19-9-11-20(12-10-19)21-13-15-22(16-14-21)26-25(18(2)27-33-26)28-34(30,31)23-7-5-4-6-8-23/h4-16,28H,3,17H2,1-2H3 |
InChI Key |
FXOLPYONSBZJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=NO3)C)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)

![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)







![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)

